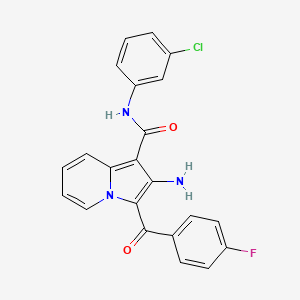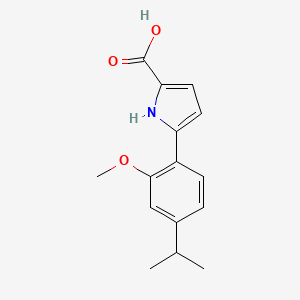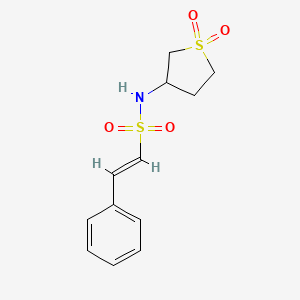![molecular formula C25H19ClN4O2 B2720819 N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide CAS No. 1251633-89-2](/img/no-structure.png)
N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that includes several functional groups such as methoxyphenyl, dimethyl, morpholinylcarbonyl, thiazolyl, and pyrrole . These groups are common in many organic compounds and have various properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through methods like N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the morpholinyl group could potentially act as a base catalyst for certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the specific functional groups present. For example, the presence of a morpholinyl group could potentially make the compound a liquid at room temperature .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide involves the reaction of 4-methoxyaniline with 1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide, followed by the reaction of the resulting product with 4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine.", "Starting Materials": [ "4-methoxyaniline", "1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide", "4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-methoxyaniline is reacted with 1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide in the presence of sodium hydride and dimethylformamide to yield N-(4-methoxyphenyl)-1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide.", "Step 2: N-(4-methoxyphenyl)-1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide is then reacted with 4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine in the presence of methanol and acetic acid to yield N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide.", "Step 3: The final product is purified by column chromatography using ethyl acetate and water as eluents." ] } | |
Número CAS |
1251633-89-2 |
Nombre del producto |
N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide |
Fórmula molecular |
C25H19ClN4O2 |
Peso molecular |
442.9 |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-5-8-19(9-6-15)30-25(32)21-14-27-22-10-7-17(12-20(22)23(21)29-30)24(31)28-13-16-3-2-4-18(26)11-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
Clave InChI |
OKGVXUXGYCPFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



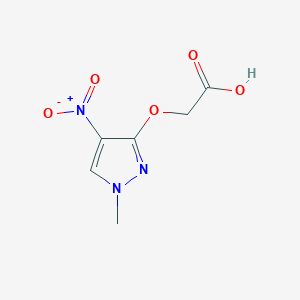
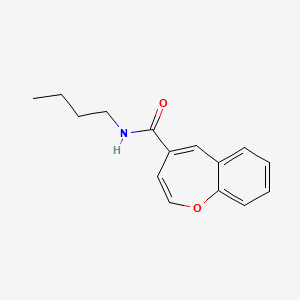
![3-[Acetyl-[(4-chlorophenyl)methyl]amino]propanoic acid](/img/structure/B2720740.png)
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)
